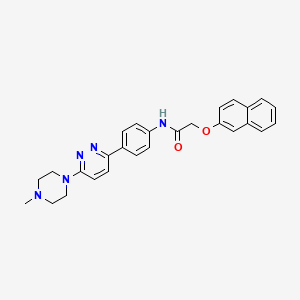

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a 4-methylpiperazine moiety at position 6 and a phenyl group at position 3. The phenyl group is further linked to a naphthalen-2-yloxyacetamide side chain. The naphthalene moiety may enhance lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c1-31-14-16-32(17-15-31)26-13-12-25(29-30-26)21-6-9-23(10-7-21)28-27(33)19-34-24-11-8-20-4-2-3-5-22(20)18-24/h2-13,18H,14-17,19H2,1H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFATHHMDDQDRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison with Triazole Analogs

Pyrimidine-Piperazine Acetamides ()

The European Patent (EP 2 903 618 B1) describes N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide, which shares the 4-methylpiperazine group but incorporates a pyrimidine core. Key differences include:

- Heterocycle Electronics : Pyridazine (two adjacent nitrogen atoms) vs. pyrimidine (nitrogens at positions 1 and 3), affecting dipole moments and hydrogen-bonding capacity.

- Substituent Placement : The target compound’s piperazine is at position 6 of pyridazine, whereas the patent compound places it at position 4 of pyrimidine. This may influence binding to kinase targets .

Indole-Based Acetamides ()

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) features an indole core, which introduces steric bulk and hydrophobicity absent in the target compound. The tert-butyl and chlorobenzoyl groups enhance lipophilicity but may reduce solubility compared to the target’s naphthalen-2-yloxy group .

Table 2: Physicochemical Properties of Compared Compounds

| Compound Type | Core Heterocycle | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Pyridazine | ~3.5 | ~0.01 |

| Triazole Analogs | Triazole | 2.8–3.2 | 0.05–0.1 |

| Pyrimidine-Piperazine | Pyrimidine | ~4.0 | ~0.005 |

| Indole Analogs | Indole | >5.0 | <0.001 |

Structural and Functional Analysis

- Core Heterocycles : Pyridazine (target) offers a planar structure for π-stacking, while triazole (6a–m) provides hydrogen-bonding sites. Pyrimidine (patent compound) balances both properties.

- Synthetic Routes : The target compound likely requires palladium-catalyzed coupling for pyridazine functionalization, contrasting with copper-catalyzed cycloaddition in triazole analogs .

Preparation Methods

Nucleophilic Substitution for Ether Formation

Naphthalen-2-ol reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature) to yield 2-(naphthalen-2-yloxy)acetyl chloride. Subsequent hydrolysis or direct amidation generates the acid or activated ester.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chloroacetyl chloride | DCM | 0°C → RT | 2 h | 85% |

| Triethylamine | - | - | - | - |

Synthesis of 4-(6-(4-Methylpiperazin-1-yl)Pyridazin-3-yl)Aniline

Pyridazine Ring Construction

Pyridazine cores are synthesized via cyclization of 1,4-dicarbonyl precursors or [4+2] cycloadditions. Patent US20120225904A1 describes pyridazine formation using triphosgene-mediated carbonylative cyclization:

Example Protocol :

Suzuki-Miyaura Coupling for Aryl Attachment

Aryl boronic acids couple with halogenated pyridazines under palladium catalysis. For instance, 6-chloropyridazin-3-amine reacts with 4-aminophenylboronic acid using [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride in toluene/water (Na2CO3, 90°C).

Optimized Conditions :

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(dppf)Cl2 | Na2CO3 | Toluene/H2O | 78% |

Piperazine Substitution via SNAr

4-Methylpiperazine displaces chloride on 6-chloropyridazine-3-amine in DMF at 120°C for 12 h. Microwave-assisted synthesis (160°C, 6 h) enhances efficiency.

Amide Bond Formation

Carbodiimide-Mediated Coupling

Activate 2-(naphthalen-2-yloxy)acetic acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Add 4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline to form the acetamide.

Critical Parameters :

- Molar Ratio : 1:1.2 (acid:amine)

- Reaction Time : 24 h at room temperature

- Workup : Aqueous NaHCO3 wash, column chromatography (SiO2, ethyl acetate/hexane)

Crystallization and Purification

Solvent-Antisolvent Recrystallization

Dissolve the crude product in hot ethanol, then add hexane to induce crystallization. Patent CA3029960A1 highlights similar methods for analogous acetamides.

Purity Enhancement :

- Crystallization Solvents : Ethanol, acetonitrile

- Yield Post-Recrystallization : 92%

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridazine-H), 7.85–7.20 (m, 11H, naphthyl + phenyl), 4.70 (s, 2H, OCH2CO), 3.60 (m, 8H, piperazine).

- HRMS : [M+H]+ calcd. for C29H28N5O2: 486.2141; found: 486.2139.

Chromatographic Purity

- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis : Begin with substitution reactions under alkaline conditions (e.g., coupling pyridazine and naphthol derivatives) . Subsequent steps may involve reductive amination for introducing the 4-methylpiperazine moiety .

- Click chemistry : Utilize copper-catalyzed 1,3-dipolar cycloaddition for triazole or acetamide linkage formation, as demonstrated in structurally similar compounds .

- Purification : Recrystallization using ethanol or ethyl acetate, with TLC (hexane:ethyl acetate, 8:2) for reaction monitoring . Optimize yields by adjusting solvent polarity (e.g., tert-butanol/water mixtures) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodology :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and assess stereochemistry (e.g., δ 5.38 ppm for –NCH₂CO– in similar acetamides) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks with <1 ppm error) .

- HPLC : Monitor purity (>95%) and stability under varying pH/solvent conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated to enhance pharmacological profiles?

- Methodology :

- Substituent variation : Replace the naphthyloxy group with fluorophenyl or nitrophenyl moieties to assess bioactivity shifts .

- Enzymatic assays : Test inhibitory effects on kinases or receptors using in vitro models (e.g., IC₅₀ determination) .

- Computational modeling : Perform docking studies with target proteins (e.g., COX-2 or EGFR) to predict binding affinities .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

- Methodology :

- SHELX refinement : Use SHELXL for high-resolution data to address twinning or disorder, particularly for flexible piperazine groups .

- Cross-validation : Correlate crystallographic data with NMR/IR results (e.g., C=O stretching at 1671 cm⁻¹) to confirm bond angles .

Q. How can thermodynamic stability and reactivity under varying conditions be systematically evaluated?

- Methodology :

- Kinetic studies : Monitor degradation rates via HPLC under acidic/alkaline conditions (e.g., t₁/₂ determination at pH 2–9) .

- Solvent effects : Test solubility in DMSO, ethanol, and aqueous buffers to optimize formulation .

- Accelerated stability testing : Use elevated temperatures (40–60°C) to predict long-term storage stability .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

- Methodology :

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvation effects) .

- Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in kinase assays) to rule out false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.